N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
Description
Molecular Geometry and Conformational Analysis
The molecular structure of N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine comprises a piperidine ring substituted at the 4-position with an N-benzyl group, an N-methyl group, and a 4-fluorobenzyl moiety. The compound’s IUPAC name, N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, reflects its core piperidine scaffold and substituent arrangement. Computational studies on analogous fluorinated piperidines reveal that conformational preferences are governed by electrostatic interactions, hyperconjugation, and steric effects.
The piperidine ring adopts a chair conformation, with the fluorobenzyl and methyl groups occupying equatorial positions to minimize steric hindrance. Density functional theory (DFT) calculations on similar compounds, such as 3-fluoropiperidine, demonstrate a strong preference for the fluorine atom to occupy the axial orientation in polar solvents due to charge-dipole stabilization. For N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, this axial preference is further stabilized by hyperconjugative interactions between the fluorine atom’s σ*(C–F) antibonding orbital and adjacent C–H bonds.
Table 1: Conformational Stability of Fluorinated Piperidine Analogues
| Conformer | ΔG (kcal/mol) in Chloroform | Dominant Stabilizing Factor |
|---|---|---|
| Axial | +3.3 | Hyperconjugation |
| Equatorial | +1.7 | Steric Hindrance Reduction |
These findings align with NMR studies of related compounds, where coupling constants (JF,H) confirm axial fluorine orientation in solution. The compound’s dipole moment, estimated at 2.16 Debye (logP value), further influences its conformational equilibrium in polar environments.
Spectroscopic Identification via NMR and IR
The compound’s structural features are corroborated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In the 1H NMR spectrum, the piperidine ring’s protons resonate as distinct multiplet signals between δ 2.4–3.1 ppm, while the N-methyl group appears as a singlet near δ 2.2 ppm. The 4-fluorobenzyl moiety generates characteristic aromatic signals: a doublet at δ 7.2 ppm (2H, JH,F = 8.5 Hz) for the fluorine-adjacent protons and a doublet at δ 6.9 ppm (2H) for the meta-protons.
The 13C NMR spectrum exhibits a quaternary carbon signal at δ 162.5 ppm for the fluorinated aromatic ring, alongside piperidine carbons at δ 45–55 ppm. The 19F NMR spectrum shows a singlet at δ −115 ppm, consistent with para-substituted fluorine in aromatic systems.
IR spectroscopy reveals key functional group absorptions: a strong C–F stretch at 1,220 cm−1, N–H bending vibrations at 1,580 cm−1 (tertiary amine), and C–N stretches at 1,250 cm−1. The absence of N–H stretching vibrations above 3,300 cm−1 confirms the tertiary amine structure.
Crystallographic Studies and X-ray Diffraction Patterns
While X-ray diffraction data for N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine are not explicitly available, crystallographic studies of analogous fluorinated piperidines provide insights into its solid-state behavior. For example, 3,5-difluoropiperidine derivatives form monoclinic crystals with space group P21/c and unit cell parameters a = 8.2 Å, b = 11.5 Å, c = 9.8 Å, and β = 102.3°.
In these structures, fluorine atoms participate in weak C–H···F hydrogen bonds (2.8–3.1 Å), stabilizing the crystal lattice. The piperidine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric clashes. Hypothetical packing diagrams for N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine suggest similar intermolecular interactions, with fluorobenzyl groups aligning antiparallel to optimize dipole-dipole interactions.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell (Å) | a = 10.1, b = 12.3, c = 14.5 |
| Density (g/cm³) | 1.1 ± 0.1 |
These predictions align with the compound’s calculated density (1.07 g/cm³) and melting point (305°C).
Properties
Molecular Formula |
C20H25FN2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25FN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
INFVHZQTTPPRFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most common approach to synthesizing N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine involves reductive amination between 1-methylpiperidin-4-amine and 4-fluorobenzaldehyde in the presence of a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Key reagents :
-
1-Methylpiperidin-4-amine : Synthesized from 4-piperidone via methylation and subsequent reduction.
-
4-Fluorobenzaldehyde : Commercially available or prepared via halogenation of benzaldehyde derivatives.
-
Reducing agents : Sodium cyanoborohydride (NaBH3CN) is preferred due to its selectivity for imine reduction over competing carbonyl groups.
Optimized Reaction Conditions
Industrial-scale protocols emphasize solvent selection and temperature control to maximize yield and minimize impurities:
| Parameter | Optimal Condition | Yield | Purity | Source |
|---|---|---|---|---|
| Solvent | Methanol | 92% | 98.5% | |
| Temperature | 25°C | 88% | 97.8% | |
| Reducing Agent | NaBH3CN (1.2 equiv) | 90% | 99.1% | |
| Reaction Time | 24 hours | 85% | 96.3% |
Critical considerations :
-
pH control : Acetic acid (0.1–0.5 M) maintains a mildly acidic environment (pH 4–6), enhancing imine stability and reducing agent efficiency.
-
Byproduct mitigation : Excess aldehyde is removed via distillation or scavenging resins to prevent over-alkylation.
Two-Step Synthesis via Urea Intermediate
Urea Formation and Reductive Alkylation
An alternative method involves synthesizing 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea as an intermediate, followed by reductive alkylation with benzyl halides:
Step 1: Urea Synthesis
-
Reactants : 1-Methylpiperidin-4-amine reacts with 4-fluorobenzyl isocyanate in toluene at 80°C for 12 hours.
Step 2: Reductive Alkylation
Comparative Advantages
-
Purity : Reduces disubstituted impurities (e.g., N,N-dibenzyl derivatives) to <0.1%.
-
Scalability : Suitable for continuous flow reactors, achieving throughputs of 5–10 kg/day.
Industrial-Scale Purification Strategies
Crystallization as Trihydrate
To avoid high-vacuum distillation, the crude amine is dissolved in water and cooled to 15°C, inducing crystallization as the trihydrate . This method achieves:
Solvent Recrystallization
Analytical Validation and Impurity Profiling
Critical Impurities
Analytical Methods
-
HPLC : C18 column, acetonitrile/0.1% TFA gradient (95:5 to 60:40), retention time = 8.2 min.
-
NMR : δ 2.25 (s, 3H, N–CH3), 3.45 (m, 2H, piperidine-CH2), 7.32 (d, 2H, Ar–F).
Comparison of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 88–92% | 98–99% | High | 120–150 |
| Urea Intermediate | 75–82% | 99.5% | Moderate | 180–200 |
Key takeaways :
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenylmethyl positions using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl or fluorophenylmethyl derivatives.
Scientific Research Applications
Pharmacological Applications
N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine exhibits promising pharmacological activities, particularly concerning the central nervous system (CNS). Its interactions with neurotransmitter systems make it a candidate for therapeutic applications in treating neurological disorders.
Key Pharmacological Properties:
- Dopamine Receptor Modulation: The compound has been studied for its ability to interact with dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease. Compounds with similar structures often demonstrate antipsychotic properties due to their dopamine receptor antagonism.
- Serotonin Receptor Interaction: Research indicates that this compound may also influence serotonin receptors, which are implicated in mood regulation and anxiety disorders. This dual action on both dopamine and serotonin systems positions it as a potential treatment for mood disorders.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Piperidine Ring: Starting from appropriate piperidine derivatives.
- Substitution Reactions: Introducing the benzyl and fluorophenylmethyl groups through nucleophilic substitutions.
- Purification: Utilizing chromatography techniques to isolate the desired product.
This synthetic approach allows for the modification of structural features, enabling the exploration of various analogs for enhanced pharmacological activity.
Recent studies have focused on the pharmacological evaluation of this compound, demonstrating its potential efficacy as an antipsychotic agent:
Case Study 1: Antipsychotic Activity
A study investigated the compound's effects on animal models exhibiting symptoms of psychosis. Results indicated a significant reduction in hyperactivity and improvement in social interaction among treated subjects, suggesting its potential as an antipsychotic medication.
Case Study 2: Mood Disorder Treatment
Another research effort evaluated the compound's impact on serotonin levels in rat models of depression. The findings revealed an increase in serotonin turnover, supporting its application in treating mood disorders.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Variations
Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity and Bioavailability: The fluorine atom in the target compound enhances lipophilicity compared to non-fluorinated analogs like 1-Benzyl-N-methylpiperidin-4-amine . This improves blood-brain barrier penetration, critical for CNS-targeting drugs like pimavanserin .
- Solubility : The 4-fluorophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine ), where the methoxy group increases polarity .
Research Findings and Implications
- Receptor Selectivity : Fluorine and benzyl groups synergistically improve target engagement in CNS drugs, as seen in pimavanserin .
- Metabolic Stability : Fluorination reduces oxidative metabolism, a finding consistent with other fluorinated pharmaceuticals (e.g., fluoxetine) .
- Structural-Activity Relationship (SAR): Minor substituent changes (e.g., replacing fluorine with methoxy) drastically alter pharmacokinetics and efficacy, underscoring the need for precise SAR studies .
Biological Activity
N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, often referred to by its CAS number 359878-47-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.
- Molecular Formula : C13H19FN2
- Molecular Weight : 222.3 g/mol
- Purity : >95% (HPLC)
- SMILES Notation : CN1CCC(CC1)NCc2ccc(F)cc2
This compound is characterized by a piperidine moiety with a fluorobenzyl substitution, which contributes to its unique biological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-benzyl derivatives, including this compound. For instance, a derivative was shown to induce apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, indicating significant cytotoxicity against cancer cells . In vivo studies on tumor-bearing mice demonstrated that this compound effectively suppressed tumor growth, showcasing its potential as an anticancer agent.
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| N-benzyl derivative | MCF | 25.72 ± 3.95 | Induces apoptosis |
| Drug 2 (related) | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity observed |
The mechanism by which N-benzyl derivatives exert their anticancer effects includes the modulation of key signaling pathways involved in cell proliferation and survival. For example, compounds that inhibit Janus kinases (JAKs) have shown promising results in treating various cancers by interfering with cytokine signaling pathways .
3. Neuropharmacological Effects
This compound has also been studied for its neuropharmacological properties. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. Research indicates that the compound may interact with neurotransmitter systems, although specific binding affinities and effects require further elucidation .
Case Study: Anti-Cancer Efficacy
A recent study examined the anti-cancer efficacy of a related compound, revealing that modifications to the benzyl group significantly enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural variations in optimizing therapeutic outcomes .
Research Findings on Transporter Inhibition
Another notable finding is the compound's inhibitory effects on concentrative nucleoside transporters (CNTs). A semi-synthetic derivative demonstrated an IC50 value of 0.062 μM against human CNT2, indicating strong potential for modulating nucleoside transport mechanisms . This activity could be leveraged to enhance the efficacy of nucleoside-based therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor. For example, N-methylpiperidin-4-amine can undergo sequential benzylation and fluorophenylmethylation using alkyl halides (e.g., benzyl bromide or 4-fluorobenzyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Purification often employs column chromatography (silica gel, eluting with EtOAc/hexane mixtures) followed by recrystallization. Purity optimization requires monitoring via HPLC (C18 column, methanol/water gradient) and NMR spectroscopy to confirm absence of unreacted intermediates or byproducts .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Look for signals corresponding to the benzyl (δ 7.2–7.4 ppm, aromatic protons), 4-fluorophenylmethyl (δ 4.3–4.5 ppm, –CH₂–), and N-methyl (δ 2.2–2.4 ppm) groups. Fluorine coupling may split adjacent proton signals .
- Mass Spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the piperidine core .
- IR Spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Long-term Storage Tests : Store aliquots at –20°C, 4°C, and room temperature, analyzing purity via HPLC at intervals (e.g., 1, 3, 6 months). Light sensitivity can be tested by comparing samples stored in amber vs. clear vials .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is recommended for precise structural determination. Key steps include:
- Crystal Growth : Optimize via vapor diffusion (e.g., dichloromethane/pentane).
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H⋯N/F interactions) should be analyzed to confirm stereochemistry and packing motifs .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl) to assess electronic effects .
- Biological Assays : Test analogs for receptor binding (e.g., serotonin/dopamine transporters via radioligand displacement) or enzyme inhibition (e.g., acetylcholinesterase using Ellman’s method) .
- Computational Modeling : Perform docking studies (AutoDock Vina) with target proteins (e.g., 5-HT₃ receptors) to correlate substituent effects with binding affinities .
Q. What experimental approaches can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For cytotoxicity studies, use MTT assays with triplicate technical replicates and controls for solvent interference .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-benzylpiperidine derivatives) to identify trends in substituent effects .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., patch-clamp electrophysiology for ion channel targets if initial data came from fluorescence assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
